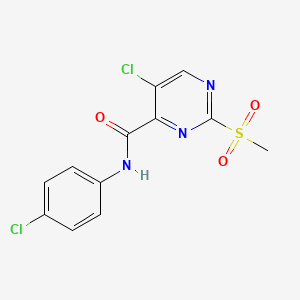

5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Descripción

The compound 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide features a pyrimidine core substituted at three positions:

- Position 2: Methylsulfonyl (-SO₂CH₃), a strong electron-withdrawing group.

- Position 5: Chlorine atom, enhancing electrophilicity.

This structure is optimized for interactions with biological targets, where the sulfonyl group may improve metabolic stability compared to sulfide analogs .

Propiedades

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVVQAMSXOUBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant case studies, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 346.18 g/mol. The compound features a pyrimidine core substituted with chlorine, a methylsulfonyl group, and a carboxamide functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in lipid metabolism. Notably, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme that regulates the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can modulate various physiological processes, including pain perception, inflammation, and neuroprotection.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrimidine structure can significantly influence the inhibitory potency against NAPE-PLD. For instance, certain substitutions on the pyrimidine ring enhance binding affinity and selectivity towards the target enzyme. A study demonstrated that specific analogs exhibited sub-micromolar potency with IC50 values as low as 72 nM when optimized through SAR studies .

| Compound Name | IC50 (nM) | Structural Features |

|---|---|---|

| This compound | 72 | Chlorine and methylsulfonyl substitutions |

| LEI-401 | 72 | Cyclopropylmethyl and phenylpiperidine groups |

Biological Activity Insights

- Inhibition of NAPE-PLD : This compound has been shown to effectively inhibit NAPE-PLD activity in vitro, leading to decreased levels of NAEs in cellular models. Such modulation has implications for treating conditions associated with dysregulated lipid signaling.

- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects by altering lipid mediator profiles in the central nervous system (CNS). This could have therapeutic potential in neurodegenerative diseases.

- Anti-inflammatory Properties : The ability to modulate lipid signaling pathways suggests potential anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disorders .

Case Studies

Several studies have highlighted the biological effects of similar pyrimidine derivatives:

- Study on Pyrimidine Derivatives : A comprehensive evaluation of various pyrimidine derivatives indicated that those with similar structural characteristics to this compound demonstrated significant inhibition of NAPE-PLD and related pathways, showcasing their potential in therapeutic applications .

- In Vivo Models : Research involving animal models has shown that compounds targeting NAPE-PLD can influence behavioral outcomes related to anxiety and pain modulation, suggesting broader implications for mental health therapies .

Comparación Con Compuestos Similares

Variations at Position 2 (Pyrimidine Ring)

The substituent at position 2 significantly influences electronic properties and binding interactions.

Key Insights :

Variations in the Carboxamide Substituent

The aryl group on the carboxamide modulates lipophilicity and target selectivity.

Key Insights :

Additional Functional Modifications

Some analogs incorporate hybrid structures for multifunctional activity:

Electronic Effects

Metabolic Stability

Crystal Packing and Solubility

- Crystal structures (e.g., ) reveal that planar substituents (e.g., acrylonitrile) favor tight packing, reducing solubility. The target compound’s methylsulfonyl group may disrupt crystallization, improving bioavailability .

Q & A

Q. How to design enzyme inhibition studies with this compound?

- Methodological Answer :

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, IC₅₀ shifts with substrate concentration indicate competitive binding .

- Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects. A selectivity index <0.1 suggests high specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.